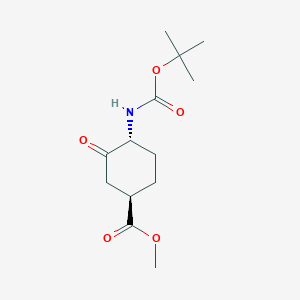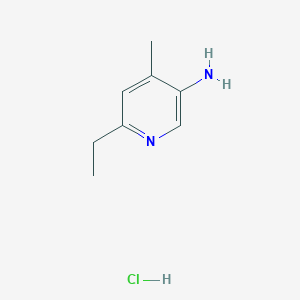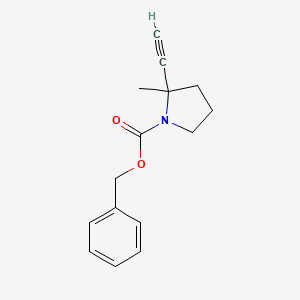
Methyl trans-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate typically involves the protection of an amino group with the Boc group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is often used for the deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Deprotection of the Boc group results in the free amine.
Applications De Recherche Scientifique
Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptides and amino acids for biological studies.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate involves the selective protection and deprotection of the amine group. The Boc group provides stability during chemical reactions and can be removed under acidic conditions to reveal the free amine. This allows for further functionalization and modification of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (1R,4R)-4-amino-3-oxocyclohexane-1-carboxylate: Lacks the Boc protecting group, making it more reactive.
Methyl (1R,4R)-4-((benzyloxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate: Features a different protecting group (benzyloxycarbonyl) with distinct deprotection conditions.
Methyl (1R,4R)-4-((fluorenylmethyloxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate: Uses the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under basic conditions.
Uniqueness
The uniqueness of Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate lies in its use of the Boc protecting group, which provides stability and selectivity during chemical reactions. The Boc group can be easily removed under mild acidic conditions, making it a versatile tool in organic synthesis.
Propriétés
Formule moléculaire |
C13H21NO5 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
methyl (1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-9-6-5-8(7-10(9)15)11(16)18-4/h8-9H,5-7H2,1-4H3,(H,14,17)/t8-,9-/m1/s1 |
Clé InChI |
PAOZDFKVIXWHGK-RKDXNWHRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](CC1=O)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(CC1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)

![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)


![1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15276969.png)
![8-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B15276979.png)
![(S)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B15276982.png)


![(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic acid](/img/structure/B15277007.png)

![6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)
